4-amino-N-[5-amino-4-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide
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Overview
Description
Micromonospora sagamiensis. It exhibits potent antibacterial activity against a broad range of Gram-positive and Gram-negative bacteria. This compound is particularly effective against strains that have developed resistance to other antibiotics, making it a valuable tool in the fight against antimicrobial resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-amino-N-[5-amino-4-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide is primarily produced through fermentation processes involving Micromonospora sagamiensis. The biosynthesis of haba-sagamicin involves several key steps, including the methylation of gentamicin C1a, which is catalyzed by S-adenosyl-L-methionine . The fermentation process is optimized by controlling the concentration of cells and the presence of specific intermediates and reagents .
Industrial Production Methods
Industrial production of haba-sagamicin involves large-scale fermentation using optimized strains of Micromonospora sagamiensis. The fermentation broth is then subjected to various purification steps, including filtration, centrifugation, and chromatography, to isolate and purify the antibiotic .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[5-amino-4-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized at specific positions to form various intermediates.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving haba-sagamicin include S-adenosyl-L-methionine for methylation and various oxidizing and reducing agents for other modifications . The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products
The major products formed from these reactions include various methylated and oxidized derivatives of haba-sagamicin, which can exhibit different levels of antibacterial activity .
Scientific Research Applications
4-amino-N-[5-amino-4-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide has a wide range of scientific research applications, including:
Mechanism of Action
4-amino-N-[5-amino-4-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide exerts its antibacterial effects by binding to the ribosomes of bacterial cells, causing mistranscription of mRNA and inhibiting the production of essential proteins . This mechanism is similar to that of other aminoglycoside antibiotics, which disrupt protein synthesis and ultimately lead to bacterial cell death .
Comparison with Similar Compounds
4-amino-N-[5-amino-4-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide is structurally similar to other aminoglycoside antibiotics, such as gentamicin, tobramycin, and amikacin. it has unique features that distinguish it from these compounds:
Gentamicin: This compound is a methylated derivative of gentamicin C1a, which gives it different antibacterial properties.
Tobramycin: While both compounds are effective against Gram-negative bacteria, haba-sagamicin has a broader spectrum of activity.
Similar compounds include gentamicin, tobramycin, amikacin, and other aminoglycosides such as kanamycin and neomycin .
Properties
CAS No. |
56824-15-8 |
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Molecular Formula |
C24H48N6O9 |
Molecular Weight |
564.7 g/mol |
IUPAC Name |
4-amino-N-[5-amino-4-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C24H48N6O9/c1-24(35)10-36-23(17(33)20(24)29-3)39-19-14(30-21(34)15(31)6-7-25)8-13(27)18(16(19)32)38-22-12(26)5-4-11(37-22)9-28-2/h11-20,22-23,28-29,31-33,35H,4-10,25-27H2,1-3H3,(H,30,34) |
InChI Key |
QOMKODISDWOUPR-UHFFFAOYSA-N |
SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)NC(=O)C(CCN)O)O |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)NC(=O)C(CCN)O)O |
Synonyms |
HABA-sagamicin N(1)-(4-amino-2-hydroxy-1-oxobutyl)sagamicin |
Origin of Product |
United States |
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